N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a chloro-methylphenyl group, a methyl group, a phenyl group, and a propan-2-yl group. The presence of these substituents contributes to the compound’s distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro-methylphenyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C23H23ClN4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23ClN4/c1-14(2)20-13-21(25-18-11-10-15(3)19(24)12-18)28-23(26-20)22(16(4)27-28)17-8-6-5-7-9-17/h5-14,25H,1-4H3 |
InChI Key |
VACABODFHMMPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C)Cl |
Origin of Product |
United States |
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